molecular formula C14H22ClNO2S B15338802 (1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride

(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride

Cat. No.: B15338802
M. Wt: 303.8 g/mol
InChI Key: CGBYTNGGDWQPGN-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a tosylmethyl group attached to the cyclohexane ring, which is further modified by the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tosylmethyl group.

    Tosylation: Cyclohexanone is first converted to the corresponding tosylmethyl derivative using tosyl chloride and a base such as pyridine.

    Amination: The tosylmethylcyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the tosyl group to a methyl group, yielding a simpler amine derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce simpler amine derivatives.

Scientific Research Applications

(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylmethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine without the tosylmethyl group.

    Tosylmethylcyclohexane: Lacks the amine functionality.

    N-Tosylcyclohexylamine: Contains a tosyl group but differs in its overall structure.

Uniqueness

(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride is unique due to the presence of both the tosylmethyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C14H22ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C14H21NO2S.ClH/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12;/h2-3,8-9,12-13H,4-7,10,15H2,1H3;1H

InChI Key

CGBYTNGGDWQPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(CC2)N.Cl

Origin of Product

United States

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